molecular formula C12H17N5O2S B2852166 2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide CAS No. 922006-35-7

2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide

Cat. No. B2852166
CAS RN: 922006-35-7
M. Wt: 295.36
InChI Key: YOVXVFGMJOZSPY-UHFFFAOYSA-N
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Description

The compound “2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide” is a complex organic molecule that contains a [1,2,4]triazolo[4,3-a]pyrimidine core . This core is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of such compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction mechanism involved may include nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which undergoes rearrangement to give the final product .


Molecular Structure Analysis

The molecular structure of this compound, like other [1,2,4]triazolo[4,3-a]pyrimidines, is characterized by the presence of a five-membered ring containing three nitrogen atoms . The structure can be further characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its unique structure. For instance, the presence of the [1,2,4]triazolo[4,3-a]pyrimidine core allows it to participate in various chemical reactions . The proposed reaction mechanism involved nucleophilic attack of the sulfur atom of the compound on the electrophilic cationic center with the formation of an intermediate product .

Mechanism of Action

While the specific mechanism of action of this compound is not provided in the search results, compounds with similar structures have been found to inhibit CDK2, a target for cancer treatment . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Some compounds with similar structures have been found to increase toxicity against human cells .

properties

IUPAC Name

2-[(5-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S/c1-12(2,3)7-5-8(18)14-10-15-16-11(17(7)10)20-6-9(19)13-4/h5H,6H2,1-4H3,(H,13,19)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVXVFGMJOZSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC2=NN=C(N12)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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